molecular formula C9H17NO3 B1527367 Tert-butyl morpholine-2-carboxylate CAS No. 1248936-60-8

Tert-butyl morpholine-2-carboxylate

Cat. No. B1527367
M. Wt: 187.24 g/mol
InChI Key: CIVVMBFFZUTYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

Tert-butyl morpholine-2-carboxylate has a molecular weight of 187.24 and a predicted density of 1.036±0.06 g/cm3. It has a predicted boiling point of 245.7±30.0 °C .

Scientific Research Applications

  • α-Amidoalkylation of Ambident Nucleophiles : Tert-butyl esters, including tert-butyl morpholine-2-carboxylate, have been used in α-amidoalkylation with N-benzoylbenzylideneamine. This process is significant in organic synthesis, providing a method for creating complex molecules (Dobrev, Benin, & Nechev, 1992).

  • Synthesis of Morpholine Derivatives : The compound has been instrumental in the novel synthesis of morpholine derivatives, showcasing its role in creating structurally diverse compounds important in medicinal chemistry and other fields (D’hooghe, Vanlangendonck, Törnroos, & De Kimpe, 2006).

  • Use as a tert-Butoxycarbonylation Reagent : Tert-butyl morpholine-2-carboxylate has been used as a reagent for tert-butoxycarbonylation of acidic proton-containing substrates. This is a crucial reaction in the protection of amines and alcohols in peptide synthesis (Saito, Ouchi, & Takahata, 2006).

  • Solid-Phase Synthesis Linker : It has been part of the synthesis of a "safety catch" linker for esters in solid-phase synthesis, useful in the efficient and selective synthesis of various compounds (Beech, Coope, Fairley, Gilbert, Main, & Plé, 2001).

  • Applications in Organic Chemistry : The compound finds use in various organic reactions, including the synthesis of chromene derivatives and aminotetrahydroquinoline derivatives, highlighting its versatility in organic synthesis (Li, Wang, Wang, Luo, & Wu, 2013); (Davies, Mujtaba, Roberts, Smith, & Thomson, 2009).

properties

IUPAC Name

tert-butyl morpholine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7-6-10-4-5-12-7/h7,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVVMBFFZUTYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl morpholine-2-carboxylate

CAS RN

1248936-60-8
Record name tert-butyl morpholine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl morpholine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl morpholine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl morpholine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl morpholine-2-carboxylate
Reactant of Route 5
Tert-butyl morpholine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tert-butyl morpholine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.